An In-Depth Technical Guide to (3-Bromo-2-fluoropyridin-4-yl)boronic Acid: A Key Building Block for Modern Drug Discovery
An In-Depth Technical Guide to (3-Bromo-2-fluoropyridin-4-yl)boronic Acid: A Key Building Block for Modern Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of Substituted Pyridinylboronic Acids
In the landscape of modern medicinal chemistry, the pyridine scaffold remains a cornerstone of drug design, prized for its ability to engage in a multitude of biological interactions. When functionalized with a boronic acid moiety, these heterocyclic systems are transformed into powerful synthetic intermediates. Among these, (3-Bromo-2-fluoropyridin-4-yl)boronic acid (CAS No. 1150114-79-6) has emerged as a particularly valuable building block. Its unique trifunctional nature—a reactive boronic acid for cross-coupling, a bromine atom for further synthetic elaboration, and a fluorine atom to modulate physicochemical properties—offers a strategic advantage in the synthesis of complex molecular architectures for drug discovery programs.[1][2]
This technical guide provides a comprehensive overview of (3-Bromo-2-fluoropyridin-4-yl)boronic acid, including its chemical and physical properties, a detailed experimental protocol for its synthesis, its pivotal role in Suzuki-Miyaura cross-coupling reactions, and essential safety and handling information.
Core Compound Profile
| Property | Value | Reference(s) |
| CAS Number | 1150114-79-6 | [3][4][5] |
| IUPAC Name | (3-Bromo-2-fluoro-4-pyridinyl)-boronic Acid | [5] |
| Molecular Formula | C₅H₄BBrFNO₂ | [5] |
| Molecular Weight | 219.80 g/mol | [5] |
| Purity | Typically ≥95% | [3] |
Synthesis of (3-Bromo-2-fluoropyridin-4-yl)boronic Acid: A Mechanistic Approach
The synthesis of pyridinylboronic acids is a well-established area of organic chemistry, with several methodologies available.[6] The preparation of (3-Bromo-2-fluoropyridin-4-yl)boronic acid typically proceeds via a halogen-metal exchange followed by borylation, a common and effective strategy for introducing a boronic acid group onto an aromatic ring.[6] The logical starting material for this synthesis is 3-Bromo-2-fluoropyridine.
Experimental Protocol: Halogen-Metal Exchange and Borylation
This protocol is a representative method adapted from established procedures for the synthesis of similar pyridinylboronic acids.[7]
Materials:
-
3-Bromo-2-fluoropyridine
-
Anhydrous Tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) in hexanes
-
Triisopropyl borate
-
Aqueous Hydrochloric Acid (HCl)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Ethyl acetate
-
Hexanes
Procedure:
-
Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet is charged with 3-Bromo-2-fluoropyridine (1.0 equivalent) and anhydrous THF. The solution is cooled to -78 °C in a dry ice/acetone bath.
-
Lithiation: n-Butyllithium (1.1 equivalents) is added dropwise to the stirred solution, maintaining the internal temperature below -70 °C. The progress of the lithium-halogen exchange can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) of quenched aliquots.
-
Borylation: After complete consumption of the starting material, triisopropyl borate (1.2 equivalents) is added dropwise, again ensuring the temperature remains below -70 °C. The reaction mixture is stirred at this temperature for an additional 2 hours.
-
Quenching and Work-up: The reaction is slowly warmed to room temperature and then quenched by the careful addition of aqueous HCl. The mixture is stirred vigorously for 30 minutes. The aqueous layer is separated and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.
-
Purification: The crude product is purified by trituration with hexanes or by flash column chromatography on silica gel to afford (3-Bromo-2-fluoropyridin-4-yl)boronic acid as a solid.
Causality Behind Experimental Choices:
-
Anhydrous Conditions: Organolithium reagents like n-BuLi are extremely reactive towards protic sources, including water. The use of flame-dried glassware and anhydrous solvents is critical to prevent quenching of the reagent and ensure efficient lithiation.
-
Low Temperature (-78 °C): The low temperature is essential to control the reactivity of the organolithium reagent, preventing side reactions such as addition to the pyridine ring or decomposition. It also ensures the stability of the lithiated intermediate.
-
Dropwise Addition: Slow, controlled addition of the n-BuLi and triisopropyl borate helps to dissipate the heat of reaction and maintain the low temperature, preventing localized overheating and potential side product formation.
-
Acidic Work-up: The acidic work-up hydrolyzes the initially formed boronate ester to the desired boronic acid.
The Role of (3-Bromo-2-fluoropyridin-4-yl)boronic Acid in Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance.[8][9] Boronic acids are key coupling partners in this reaction, and (3-Bromo-2-fluoropyridin-4-yl)boronic acid is particularly well-suited for the synthesis of complex biaryl and heteroaryl compounds.[2][10]
The general mechanism of the Suzuki-Miyaura coupling involves a catalytic cycle with a palladium catalyst.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Representative Suzuki-Miyaura Coupling Protocol
This protocol provides a general method for the coupling of (3-Bromo-2-fluoropyridin-4-yl)boronic acid with an aryl bromide.
Materials:
-
(3-Bromo-2-fluoropyridin-4-yl)boronic acid (1.2 equivalents)
-
Aryl bromide (1.0 equivalent)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, Na₂CO₃, 2.0 equivalents)
-
Solvent (e.g., 1,4-dioxane/water, toluene/water)
Procedure:
-
Reaction Setup: To a Schlenk flask is added the aryl bromide, (3-Bromo-2-fluoropyridin-4-yl)boronic acid, palladium catalyst, and base.
-
Inert Atmosphere: The flask is evacuated and backfilled with an inert gas (e.g., argon or nitrogen) three times.
-
Solvent Addition: Degassed solvent is added via syringe.
-
Reaction: The mixture is heated to 80-100 °C with vigorous stirring. The reaction progress is monitored by TLC or LC-MS.
-
Work-up: Upon completion, the reaction mixture is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine. The organic layer is dried over anhydrous MgSO₄, filtered, and concentrated.
-
Purification: The crude product is purified by flash column chromatography to yield the desired biaryl product.
Applications in Drug Discovery and Medicinal Chemistry
The incorporation of the 3-bromo-2-fluoropyridin-4-yl moiety into molecules is of significant interest in drug discovery. The fluorine atom can enhance metabolic stability, improve binding affinity through hydrogen bonding or dipole interactions, and modulate the pKa of the pyridine nitrogen. The bromine atom serves as a handle for subsequent diversification, allowing for the exploration of structure-activity relationships (SAR) through further cross-coupling reactions.
Boronic acids and their derivatives are crucial in the development of a wide range of therapeutic agents, including enzyme inhibitors and probes for chemical biology.[1][11] The unique electronic and steric properties of (3-Bromo-2-fluoropyridin-4-yl)boronic acid make it a valuable tool for accessing novel chemical space in the pursuit of new drug candidates.
Safety, Handling, and Storage
As with all chemical reagents, proper safety precautions must be observed when handling (3-Bromo-2-fluoropyridin-4-yl)boronic acid.
Hazard Identification:
-
Based on data for similar boronic acids, this compound is likely to be an irritant to the skin, eyes, and respiratory system.[12][13][14]
Handling:
-
Handle in a well-ventilated area, preferably in a fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Avoid inhalation of dust and contact with skin and eyes.
Storage:
-
Store in a tightly sealed container in a cool, dry, and dark place.[4]
-
Boronic acids can be sensitive to air and moisture, leading to decomposition.[4][15] Storage under an inert atmosphere (e.g., argon or nitrogen) is recommended for long-term stability.
Conclusion
(3-Bromo-2-fluoropyridin-4-yl)boronic acid is a versatile and valuable building block for organic synthesis, particularly in the context of drug discovery and medicinal chemistry. Its trifunctional nature provides chemists with a powerful tool for the construction of complex and diverse molecular scaffolds. A thorough understanding of its synthesis, reactivity in cross-coupling reactions, and proper handling procedures is essential for its effective and safe utilization in the laboratory.
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(3-Bromo-2-fluoropyridin-4-yl)boronic acid | 1150114-79-6. (n.d.). BoronPharm. Retrieved February 14, 2026, from [Link]
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(3-BROMO-2-FLUOROPYRIDIN-4-YL)BORONIC ACID | 1150114-79-6. (n.d.). 2a biotech. Retrieved February 14, 2026, from [Link]
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3-BROMO-2-FLUOROPYRIDINE-4-BORONIC ACID CAS:1150114-79-6. (n.d.). Atomax Chemicals Co., Ltd. Retrieved February 14, 2026, from [Link]
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The Role of Boronic Acids in Modern Drug Discovery. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved February 14, 2026, from [Link]
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Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid–Base Paradox in Cross-Coupling. (2011). Journal of the American Chemical Society, 133(18), 6948-6951. [Link]
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Which boronic acids are used most frequently for synthesis of bioactive molecules? (2021). ChemRxiv. [Link]
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Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. (2020). Molecules, 25(15), 3411. [Link]
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A Publication of Reliable Methods for the Preparation of Organic Compounds. (2009). Organic Syntheses, 86, 344-359. [Link]
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(3-BROMO-2-FLUOROPYRIDIN-4-YL)BORONIC ACID. (n.d.). 2a biotech. Retrieved February 14, 2026, from [Link]
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SAFETY DATA SHEET: Aminopyralid. (2015). Chem Service. Retrieved February 14, 2026, from [Link]
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Suzuki-Miyaura Coupling. (2024). Chemistry LibreTexts. Retrieved February 14, 2026, from [Link]
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Suzuki-Miyaura cross-coupling: Practical Guide. (n.d.). Yoneda Labs. Retrieved February 14, 2026, from [Link]
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Recent developments in the medicinal chemistry of single boron atom-containing compounds. (2020). RSC Medicinal Chemistry, 11(8), 864-878. [Link]
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Which boronic acids are used most frequently for synthesis of bioactive molecules? (2021). ChemRxiv. [Link]
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Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. (2020). Molecules, 25(15), 3411. [Link]
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MIDA Boronates: A New Platform for Air-Stable, Chiral Organoboranes. (2010). Organic Syntheses, 87, 92. [Link]
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(3-Fluoropyridin-2-yl)boronic acid. (n.d.). PubChem. Retrieved February 14, 2026, from [Link]
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Effective Lithiation of 3-Bromopyridine: Synthesis of 3-Pyridine Boronic Acid and Variously 3-Substituted Pyridines. (2002). ChemInform. [Link]
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